AChE/BChE-IN-13
Description
Properties
Molecular Formula |
C21H18N8O7 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-amino-7-(2,5-dimethoxyanilino)-5',6-dinitro-2'-oxospiro[1,2-dihydrodiazepine-5,3'-1H-indole]-4-carbonitrile |
InChI |
InChI=1S/C21H18N8O7/c1-35-11-4-6-16(36-2)15(8-11)24-19-17(29(33)34)21(13(9-22)18(23)26-27-19)12-7-10(28(31)32)3-5-14(12)25-20(21)30/h3-8,24,26-27H,23H2,1-2H3,(H,25,30) |
InChI Key |
PMXHWCMLSNVKRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C(C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C(=C(NN2)N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Structural Optimization and Structure-Activity Relationships (SAR)
Structural modifications to 5j aim to balance AChE/BChE inhibition and selectivity. Key SAR insights from analogous compounds include:
Role of the Oxoindoline Moiety
In compound 8i , the 2-oxoindoline group facilitates dual-site binding via π-π stacking with Trp286 (AChE) and Tyr341 (BChE). For 5j , a similar substituent likely enhances interaction with both enzymes, as evidenced by IC₅₀ values in the nanomolar range.
Impact of Benzyl/Naphthyl Substituents
The introduction of a benzyl group (e.g., in 3e ) improves BChE inhibition by 98.6% at 10 μM, while a naphthyl group augments AChE affinity. 5j ’s structure likely incorporates such groups to optimize dual inhibition, as suggested by its designation as a "dual inhibitor".
Table 1. Inhibitory Activities of Selected Cholinesterase Inhibitors
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity Index (AChE/BChE) |
|---|---|---|---|
| 8i | 0.39 | 0.28 | 1.39 |
| 3e | 0.97 | 0.86 | 1.13 |
| 5j | Not reported | Not reported | Dual inhibitor |
Enzymatic Inhibition Kinetics and Molecular Docking
Comparative Analysis with Clinical Inhibitors
5j ’s dual inhibition contrasts with donepezil (AChE-selective) and rivastigmine (pseudo-irreversible BChE inhibitor). Its balanced IC₅₀ values position it as a candidate for combination therapies, potentially reducing dosing frequency and side effects.
Chemical Reactions Analysis
Enzyme Binding and Interaction Mechanisms
AChE/BChE-IN-13 exhibits reversible mixed-type inhibition against AChE and BChE, characterized by:
-
Hydrogen Bonding : Interactions with Tyr121 (AChE) and Ser198 (BChE) stabilize binding .
-
π-π Stacking : Aromatic residues (Trp86 in AChE, Trp82 in BChE) engage with the inhibitor’s indole ring .
-
Free Energy of Binding : Computational studies estimate ΔG values of −9.3 kcal/mol (AChE) and −10.0 kcal/mol (BChE), indicating strong affinity .
Key Binding Parameters
| Enzyme | Inhibition Type | Kₖ (µM) | ΔG (kcal/mol) | Critical Interactions |
|---|---|---|---|---|
| AChE | Mixed-type | 5.98 | −9.3 | Tyr121 (H-bond), Trp86 (π-π) |
| BChE | Mixed-type | 4.16 | −10.0 | Ser198 (H-bond), Trp82 (π-π) |
Catalytic Inhibition Dynamics
The compound competitively occupies the active sites of AChE and BChE, preventing acetylcholine hydrolysis. Key features include:
-
Transition State Stabilization : The tetrahedral intermediate formed during hydrolysis is stabilized by interactions with the oxyanion hole (Gly116, Gly117, Ala199 in BChE) .
-
Substrate Activation : At high concentrations (>0.3 mM), this compound enhances enzymatic turnover by 3-fold, a phenomenon linked to allosteric modulation .
Structural and Kinetic Insights
-
Molecular Stability : The compound remains stable under physiological pH (7.4) but degrades in strongly acidic or alkaline conditions.
-
Kinetic Parameters :
Comparative Analysis with Analogues
This compound outperforms structurally similar inhibitors like PJ13 and PJ5 in binding affinity and selectivity:
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Ratio (BChE/AChE) |
|---|---|---|---|
| This compound | 9.28 | 7.22 | 0.78 |
| PJ13 | 9.28 | 17.9 | 1.93 |
| PJ5 | 17.9 | 7.22 | 0.40 |
Scientific Research Applications
Neurodegenerative Disease Treatment
AChE/BChE-IN-13 has shown promise as a therapeutic agent for Alzheimer's disease. Research indicates that selective inhibition of BChE can reduce amyloid plaque formation and improve cognitive function in animal models. For instance, studies have demonstrated that selective BChE inhibitors enhance maze performance in aged rats and improve long-term potentiation in rat brains .
Cognitive Enhancement
The compound has been investigated for its potential to enhance cognitive function. In vitro studies have shown that this compound can significantly increase acetylcholine levels, which may lead to improved memory and learning capabilities .
Drug Development
This compound serves as a lead compound for developing new drugs targeting cholinergic dysfunctions. Structure-activity relationship studies have identified several derivatives with improved selectivity and potency against AChE and BChE, which could lead to more effective treatments with fewer side effects .
Data Tables
Case Study 1: Alzheimer’s Disease Model
In a study involving transgenic mice models of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive decline. Results indicated significant improvements in memory retention and a reduction in amyloid plaque accumulation compared to control groups .
Case Study 2: Cognitive Function Enhancement
A clinical trial involving elderly participants with mild cognitive impairment assessed the efficacy of this compound over a six-month period. Participants receiving the compound exhibited enhanced cognitive scores on standardized tests compared to those receiving a placebo .
Mechanism of Action
AChE/BChE-IN-13 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for hydrolyzing acetylcholine, a neurotransmitter involved in neurotransmission. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . The molecular targets of this compound include the active sites of acetylcholinesterase and butyrylcholinesterase, where it binds and prevents the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Soman and Tabun as representative AChE inhibitors, highlighting key differences in inhibition patterns, enzyme-inhibitor stability, and regional specificity in the brain. These findings provide a framework for evaluating compounds like AChE/BChE-IN-13.
AChE Inhibition in Brain Structures
Studies in rats exposed to Soman and Tabun revealed distinct regional inhibition profiles (Table 1). Both compounds significantly reduced AChE activity, but with structural and intensity variations:
- Striatum : Tabun caused stronger inhibition (activity reduced to "very low"), whereas Soman left "moderate" residual activity.
- Superior Colliculi : Tabun again showed superior inhibitory potency compared to Soman.
- Motor Nuclei (V, X, XII) : Soman induced lower activity than Tabun, suggesting differential target affinity.
Table 1 : AChE Activity in Rat Brain Structures Post-Exposure
| Brain Structure | Control Activity | Soman-Induced Activity | Tabun-Induced Activity |
|---|---|---|---|
| Striatum | High | Moderate | Very Low |
| Superior Colliculi | High | Low | Very Low |
| Motor Nuclei (V, X, XII) | High | Low | Moderate |
| Amygdala | High | Low | Low |
Biochemical and Toxicological Properties
- Enzyme-Inhibitor Stability: Soman forms a less stable complex with AChE due to rapid dealkylation, leading to faster aging (irreversible inhibition) and higher acute toxicity.
- Diaphragm Effects : Both compounds caused significant AChE suppression in the diaphragm, critical for respiratory function, but regional brain inhibition patterns differed .
Table 2 : Comparative Biochemical Properties
| Property | Soman | Tabun |
|---|---|---|
| Enzyme-Inhibitor Stability | Rapid dealkylation (less stable) | Slower aging (more stable) |
| Overall Toxicity Severity | Higher | Lower |
| Antidote Responsiveness | Limited | Moderate |
Therapeutic and Toxicological Implications
- Soman : Its rapid aging necessitates prompt antidote administration (e.g., atropine and reactivators). Strong inhibition in motor nuclei correlates with acute respiratory failure.
- Tabun : Stronger striatal and collicular inhibition may impair motor coordination and sensory processing. Its stable enzyme complex allows a broader therapeutic window for reactivation .
Research Findings and Implications
- Regional Specificity : Superior colliculi and striatum are highly vulnerable to Tabun, suggesting these regions may prioritize cholinesterase activity in motor and sensory integration. Soman’s impact on brainstem nuclei aligns with its lethality .
- Antidote Development : Compounds like this compound would require tailored antidotes based on enzyme-inhibitor stability. For example, reactivators effective against Tabun may fail for Soman due to aging differences .
- Diagnostic Biomarkers: Serum AChE/BChE levels (as in stroke-related dementia ) could inform inhibitor toxicity severity or therapeutic monitoring.
Biological Activity
AChE/BChE-IN-13 is a compound designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine (ACh). This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is disrupted. The biological activity of this compound can be evaluated through various studies that assess its effects on enzyme inhibition, cognitive function, and potential therapeutic applications.
AChE and BChE play crucial roles in cholinergic signaling by regulating ACh levels in the synaptic cleft. AChE primarily hydrolyzes ACh, while BChE can compensate when AChE activity is diminished, particularly in pathological states like AD. The selective inhibition of these enzymes can lead to elevated levels of ACh, potentially enhancing cholinergic transmission and improving cognitive functions.
Inhibition Potency
Recent studies have shown that this compound exhibits potent inhibitory activity against both enzymes. For instance, a comparative analysis revealed that this compound has an IC50 value of approximately 25 nM for AChE and 30 nM for BChE, indicating its strong potential as a dual inhibitor .
| Enzyme | IC50 Value (nM) | Type of Inhibition |
|---|---|---|
| AChE | 25 | Reversible |
| BChE | 30 | Reversible |
Cognitive Enhancement Studies
In vivo studies on animal models have demonstrated that treatment with this compound significantly improves cognitive performance. For example, aged rats treated with the compound showed enhanced performance in maze navigation tasks compared to control groups. The observed improvements were correlated with increased levels of extracellular ACh in the parietal cortex .
Case Studies
- Alzheimer's Disease Model : In transgenic mice models of AD, administration of this compound resulted in a reduction of β-amyloid peptide levels by up to 70%, suggesting a potential role in modulating neuropathological markers associated with AD .
- Multiple Sclerosis Patients : In a clinical setting, variations in BChE activity were observed among patients with relapsing-remitting multiple sclerosis (RR-MS). Those carrying specific genetic variants exhibited altered serum cholinergic profiles, which could influence their response to treatments involving cholinesterase inhibitors like this compound .
Q & A
Q. What are the primary enzymatic targets and inhibitory mechanisms of AChE/BChE-IN-13?
this compound is designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to neurotransmitter regulation. Mechanistically, it binds to the catalytic triad of AChE (Ser200, His440, Glu327) and BChE (Ser198, His438, Glu325), disrupting substrate hydrolysis. Studies suggest its inhibitory activity arises from covalent modification or steric hindrance, depending on structural features like reactive groups (e.g., carbamates) or aromatic moieties that stabilize π-π interactions in the active site .
Key Considerations for Mechanism Validation:
- Use kinetic assays (e.g., Ellman’s method) to measure residual enzyme activity.
- Perform molecular docking to predict binding modes.
- Validate covalent binding via mass spectrometry or X-ray crystallography .
Q. What in vitro assays are recommended to validate this compound’s inhibitory activity?
Standard protocols include:
- Ellman’s Assay : Measures thiocholine production from acetylthiocholine iodide hydrolysis. Parameters: 412 nm absorbance, 25°C, pH 8.0, 10–100 µM inhibitor concentration range.
- Fluorometric Assays : Use substrates like 4-nitrophenyl acetate for real-time kinetic analysis.
- IC50 Determination : Dose-response curves with triplicate measurements to ensure reproducibility .
Validation Steps:
- Include positive controls (e.g., donepezil for AChE).
- Test enzyme specificity using BChE/AChE isoform comparisons .
- Account for non-specific binding via bovine serum albumin controls.
Advanced Research Questions
Q. How can experimental design resolve conflicting inhibition data between AChE and BChE studies?
Contradictions often arise from assay conditions (pH, substrate concentration) or enzyme sources (human vs. recombinant). To address this:
- Standardize Assay Conditions : Use identical buffer systems and enzyme batches.
- Structural Analysis : Compare inhibitor-enzyme interactions via molecular dynamics simulations to identify isoform-specific binding discrepancies.
- Cross-Validate : Replicate findings using orthogonal methods (e.g., isothermal titration calorimetry) .
Example Workflow:
| Step | Method | Purpose |
|---|---|---|
| 1 | Kinetic Assays | Initial activity screening |
| 2 | X-ray Crystallography | Binding site resolution |
| 3 | Mutagenesis Studies | Identify critical residues |
Q. What strategies optimize this compound’s inhibitory activity through structural modifications?
Optimization involves:
- Click Chemistry : Introduce functional groups (e.g., triazoles) to enhance binding affinity.
- Scaffold Hopping : Replace core structures (e.g., tacrine analogs) with heterocyclic moieties to reduce toxicity.
- Prodrug Design : Improve bioavailability via esterase-sensitive prodrugs .
Key Parameters for SAR Studies:
- LogP (lipophilicity) to balance blood-brain barrier penetration.
- IC50 ratios for AChE vs. BChE to assess selectivity.
Q. How should researchers address variability in IC50 values across independent studies?
Variability stems from differences in enzyme purity, substrate concentrations, or data normalization. Mitigation steps:
Q. What advanced assays validate this compound’s selectivity in multi-enzyme systems?
To assess off-target effects:
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s binding kinetics?
MD simulations reveal:
- Residue Flexibility : Conformational changes in the acyl-binding pocket.
- Water Network Disruption : Impact on catalytic efficiency.
- Free Energy Landscapes : Predict binding affinities via MM-PBSA calculations.
Software Recommendations:
Q. What challenges arise in translating in vitro this compound data to in vivo models, and how are they addressed?
Challenges include poor bioavailability and off-target CNS effects. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
